REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12](OC)=[O:13]>>[O:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:13]
|
Name
|
|
Quantity
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69.68 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
xylenes
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formed reaction mixture
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Type
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TEMPERATURE
|
Details
|
was refluxed for 18 hours
|
Duration
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18 h
|
Type
|
FILTRATION
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Details
|
The unreacted piperazine was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2608 mol | |
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |